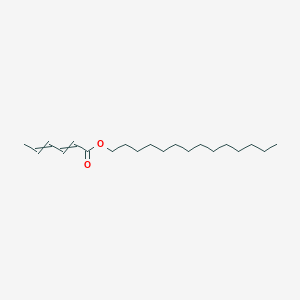

Tetradecyl hexa-2,4-dienoate

Description

Properties

CAS No. |

920740-87-0 |

|---|---|

Molecular Formula |

C20H36O2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

tetradecyl hexa-2,4-dienoate |

InChI |

InChI=1S/C20H36O2/c1-3-5-7-8-9-10-11-12-13-14-15-17-19-22-20(21)18-16-6-4-2/h4,6,16,18H,3,5,7-15,17,19H2,1-2H3 |

InChI Key |

MDOUSJOYIJUBCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C=CC=CC |

Origin of Product |

United States |

Synthetic Methodologies for Tetradecyl Hexa 2,4 Dienoate

Esterification Pathways from Hexa-2,4-dienoic Acid and Tetradecanol (B45765)

The most direct approach to synthesizing tetradecyl hexa-2,4-dienoate involves the reaction of hexa-2,4-dienoic acid with tetradecanol. This can be accomplished through several esterification methods, each with its own set of advantages and limitations.

Direct Esterification with Acid Catalysis

Direct acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is a well-established method for producing esters. organic-chemistry.org This equilibrium-controlled reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the less expensive one) or to remove the water formed during the reaction. organic-chemistry.org This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. organic-chemistry.org

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

For the synthesis of this compound, this would involve reacting hexa-2,4-dienoic acid with tetradecanol in the presence of an acid catalyst. Due to the long-chain nature of tetradecanol, the reaction may require elevated temperatures and prolonged reaction times to achieve a high conversion rate. The use of a non-polar solvent can aid in the azeotropic removal of water.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hexa-2,4-dienoic Acid | Tetradecanol | Sulfuric Acid | Toluene | 110-120 | 6-8 | >85 |

| Hexa-2,4-dienoic Acid | Tetradecanol | p-Toluenesulfonic Acid | Heptane | 90-100 | 8-10 | >80 |

Note: The data in this table is illustrative and based on general principles of Fischer esterification for long-chain alcohols and carboxylic acids. Actual yields may vary depending on specific experimental conditions.

Transesterification Approaches

Transesterification is another viable method for the synthesis of this compound. This process involves the reaction of an ester with an alcohol to exchange the alkoxy group. In this case, a more readily available ester of hexa-2,4-dienoic acid, such as methyl or ethyl hexa-2,4-dienoate, would be reacted with tetradecanol. mnstate.edu This reaction can be catalyzed by either acids or bases. mnstate.edu

Base-catalyzed transesterification is often faster and proceeds under milder conditions than the acid-catalyzed equivalent. masterorganicchemistry.com Common base catalysts include sodium methoxide, sodium ethoxide, and potassium hydroxide. The mechanism involves the nucleophilic attack of the alkoxide (formed from tetradecanol and the base) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a new alkoxide. To favor the product, the lower boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen. mnstate.edu

| Starting Ester | Alcohol | Catalyst | Temperature (°C) | Byproduct Removed | Yield (%) |

| Methyl hexa-2,4-dienoate | Tetradecanol | Sodium Methoxide | 80-100 | Methanol | >90 |

| Ethyl hexa-2,4-dienoate | Tetradecanol | Sulfuric Acid | 120-140 | Ethanol | >85 |

Note: This data is representative of typical transesterification reactions and may need optimization for the specific synthesis of this compound.

Enzymatic Esterification

Enzymatic esterification offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly employed for this purpose as they can catalyze ester synthesis in non-aqueous environments. viamedica.pl Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support (e.g., Novozym® 435), is a particularly effective biocatalyst for the esterification of a wide range of substrates, including long-chain fatty acids and alcohols. viamedica.plnih.gov

The advantages of enzymatic synthesis include mild reaction conditions (lower temperature and pressure), high specificity which reduces the formation of byproducts, and easier product purification. The reaction is typically carried out in an organic solvent to solubilize the substrates, although solvent-free systems are also possible. The water produced during the reaction needs to be removed to shift the equilibrium towards the ester product. This can be achieved by using molecular sieves, performing the reaction under vacuum, or by sparging the reaction mixture with an inert gas.

Studies on the enzymatic synthesis of long-chain esters have shown that reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and the nature of the solvent significantly influence the conversion yield. nih.gov While specific data for this compound is limited, research on similar long-chain esters suggests that high yields can be achieved. mdpi.com

| Enzyme | Solvent | Temperature (°C) | Water Removal Method | Reaction Time (h) | Conversion Yield (%) |

| Immobilized Candida antarctica Lipase B | Heptane | 50-60 | Molecular Sieves | 24-48 | >90 |

| Immobilized Candida antarctica Lipase B | Toluene | 60-70 | Vacuum | 24-48 | >95 |

Note: This data is based on the enzymatic synthesis of other long-chain esters and serves as a guideline for the synthesis of this compound.

Alternative Synthetic Routes to the Hexa-2,4-dienoate Moiety

One prominent method for the synthesis of α,β-unsaturated acids is the Knoevenagel condensation . wikipedia.org For the synthesis of hexa-2,4-dienoic acid, this would typically involve the reaction of crotonaldehyde (B89634) with malonic acid in the presence of a basic catalyst such as pyridine (B92270) or piperidine. orgsyn.org The reaction proceeds via a condensation reaction followed by decarboxylation to yield the desired dienoic acid, which can then be esterified with tetradecanol using the methods described in section 2.1.

Another powerful tool for the formation of carbon-carbon double bonds is the Wittig reaction . organic-chemistry.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. To construct the hexa-2,4-dienoate backbone, a suitable phosphonium (B103445) ylide could be reacted with an appropriate aldehyde. For instance, the reaction of a phosphorane derived from an ethyl haloacetate with crotonaldehyde would yield ethyl hexa-2,4-dienoate, which could then be transesterified with tetradecanol. The stereochemistry of the resulting double bond can often be controlled by the choice of the ylide and the reaction conditions. organic-chemistry.org

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically optimized include:

Temperature: Higher temperatures generally increase the reaction rate for both chemical and enzymatic esterifications. However, for acid-catalyzed reactions, excessively high temperatures can lead to dehydration of the alcohol or other side reactions. For enzymatic reactions, temperatures must be kept within the optimal range for the specific lipase to avoid denaturation and loss of activity.

Reactant Molar Ratio: As esterification is an equilibrium reaction, using an excess of one reactant (usually the alcohol) can shift the equilibrium towards the product side and increase the yield. masterorganicchemistry.com The optimal molar ratio needs to be determined experimentally to balance yield with the cost and difficulty of removing the excess reactant.

Water Removal: Efficient removal of the water byproduct is essential for driving the reaction to completion. The choice of method, whether azeotropic distillation or the use of desiccants like molecular sieves, can significantly impact the reaction outcome.

Solvent: The choice of solvent can influence the solubility of reactants and the efficiency of water removal in azeotropic distillation. For enzymatic reactions, the solvent can also affect the stability and activity of the lipase.

A design of experiments (DoE) approach can be systematically employed to study the effects of these parameters and their interactions to identify the optimal reaction conditions for the synthesis of this compound.

Scalability Considerations for Research Synthesis

Scaling up the synthesis of this compound from a laboratory to a larger research scale (e.g., for extensive biological testing) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Transfer: Esterification reactions are often endothermic, and maintaining a consistent temperature throughout a larger reaction vessel can be challenging. Inefficient heat transfer can lead to temperature gradients, affecting reaction rates and potentially causing the formation of byproducts. The surface-area-to-volume ratio decreases as the reactor size increases, which can make heating and cooling less efficient.

Mass Transfer: Adequate mixing is crucial to ensure that the reactants and catalyst are in close contact, especially in heterogeneous systems like those involving immobilized enzymes or solid acid catalysts. As the scale increases, achieving efficient mixing becomes more difficult.

Water Removal: The efficiency of water removal can be significantly affected by the scale of the reaction. For azeotropic distillation, the design of the condenser and Dean-Stark trap needs to be appropriate for the larger volume of solvent and water. For vacuum removal, the vacuum pump must have sufficient capacity to handle the increased volume.

Reaction Time: Reaction times may not scale linearly. The factors mentioned above, such as heat and mass transfer limitations, can lead to longer reaction times on a larger scale.

Safety: The handling of larger quantities of flammable solvents and corrosive acids requires appropriate safety precautions, including the use of fume hoods, personal protective equipment, and potentially, specialized reaction equipment designed for larger volumes.

Work-up and Purification: Isolating and purifying the product from a larger reaction volume can be more challenging. The methods used for extraction, washing, and solvent removal need to be scalable. Purification techniques like column chromatography may become impractical at a larger scale, and alternatives such as distillation or recrystallization might be more suitable.

For specialty chemicals produced in smaller quantities, batch reactors are commonly used. aiche.org The transition from a small-scale batch process to a larger one requires careful planning and process optimization to maintain product quality and yield. google.com

Stereoselective Synthesis of (E,E)-Tetradecyl hexa-2,4-dienoate and other Isomers

The synthesis of the (E,E) isomer of this compound, also known as tetradecyl sorbate (B1223678), is of particular interest due to the prevalence of the (E,E) configuration in naturally occurring polyenes. The primary challenge lies in the stereocontrolled construction of the C2-C3 and C4-C5 double bonds.

One of the most effective methods for achieving high E-selectivity in the formation of α,β,γ,δ-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde. For the synthesis of the hexa-2,4-dienoate backbone, this typically involves the reaction of a phosphonate ester, such as triethyl phosphonoacetate, with an α,β-unsaturated aldehyde, like crotonaldehyde ((E)-but-2-enal).

The general mechanism of the HWE reaction favors the formation of the (E)-alkene due to thermodynamic control, where the antiperiplanar transition state leading to the E-isomer is sterically favored. organic-chemistry.org

A plausible synthetic route to (E,E)-Tetradecyl hexa-2,4-dienoate via the HWE reaction would first involve the synthesis of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid). This can be achieved by the reaction of a stabilized ylide derived from a phosphonate ester with crotonaldehyde. The resulting (2E,4E)-hexa-2,4-dienoic acid can then be esterified with tetradecanol.

Esterification can be carried out using various methods, including:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid (sorbic acid) with the alcohol (tetradecanol) in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating under reflux to drive the equilibrium towards the ester product. libretexts.org

Enzymatic Esterification : Lipase-catalyzed esterification offers a milder and often more selective alternative. mdpi.com Immobilized lipases, such as Candida antarctica lipase B (CALB), can efficiently catalyze the esterification of sorbic acid with long-chain alcohols in a solvent-free system or in organic solvents. mdpi.com

An alternative approach involves performing the HWE reaction on an aldehyde that already contains the long alkyl chain, though this can sometimes be less convergent.

The synthesis of other isomers, such as the (2Z,4E), (2E,4Z), or (2Z,4Z) isomers, requires different synthetic strategies. The standard Wittig reaction, using non-stabilized ylides, typically favors the formation of (Z)-alkenes. By carefully selecting the appropriate Wittig reagent and aldehyde, one could potentially synthesize Z-isomers. However, achieving high stereoselectivity for a specific Z-isomer in a conjugated diene system can be challenging.

Another strategy to obtain other isomers is through the isomerization of the thermodynamically more stable (E,E)-isomer. For instance, UV irradiation is known to induce isomerization of the double bonds in sorbic acid and its esters. google.com

Below are tables detailing hypothetical reaction conditions and expected outcomes for the synthesis of (E,E)-Tetradecyl hexa-2,4-dienoate, based on established methodologies for similar compounds.

Table 1: Synthesis of (2E,4E)-Hexa-2,4-dienoic Acid via Horner-Wadsworth-Emmons Reaction

| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |

| 1 | Triethyl phosphonoacetate | (E)-But-2-enal (Crotonaldehyde) | NaH | THF | 0 to 25 | 4-6 | Ethyl (2E,4E)-hexa-2,4-dienoate | 80-90 |

| 2 | Ethyl (2E,4E)-hexa-2,4-dienoate | NaOH (aq) | - | Ethanol/Water | 80 | 2-3 | (2E,4E)-Hexa-2,4-dienoic acid | >95 (hydrolysis) |

Interactive Data Table 1: HWE Reaction Parameters

Table 2: Esterification of (2E,4E)-Hexa-2,4-dienoic Acid with Tetradecanol

| Method | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |

| Acid-Catalyzed | (2E,4E)-Hexa-2,4-dienoic acid | Tetradecanol | H₂SO₄ (conc.) | Toluene | 110 (reflux) | 8-12 | (E,E)-Tetradecyl hexa-2,4-dienoate | 70-85 |

| Enzymatic | (2E,4E)-Hexa-2,4-dienoic acid | Tetradecanol | Immobilized Lipase (e.g., CALB) | Solvent-free | 50-60 | 24-48 | (E,E)-Tetradecyl hexa-2,4-dienoate | 85-95 |

Interactive Data Table 2: Esterification Parameters

The purification of the final product and its isomers is typically achieved through chromatographic techniques such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC). Characterization of the specific isomers is confirmed using spectroscopic methods, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants of the vinylic protons provide definitive information about the double bond geometry.

Advanced Spectroscopic and Structural Elucidation of Tetradecyl Hexa 2,4 Dienoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

NMR spectroscopy is the most powerful tool for the complete structural assignment of Tetradecyl hexa-2,4-dienoate, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum can be divided into two distinct regions: the signals for the conjugated hexa-2,4-dienoate moiety and the signals for the long aliphatic tetradecyl chain. The protons on the conjugated double bonds (H2 to H5) exhibit complex splitting patterns due to vinyl and allylic couplings. The H6 methyl protons appear as a doublet. The tetradecyl chain is characterized by a triplet for the methylene (B1212753) group attached to the ester oxygen (H1'), a large, poorly resolved multiplet for the bulk of the methylene groups (H2'-H13'), and a terminal methyl group (H14') appearing as a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C1) of the ester is the most deshielded signal. The four sp² carbons of the conjugated system (C2 to C5) appear in the olefinic region. The methyl carbon (C6) is found in the upfield region. For the tetradecyl chain, the methylene carbon attached to the oxygen (C1') is observed around 60-70 ppm, while the other methylene carbons (C2'-C13') produce a series of closely spaced signals in the aliphatic region. The terminal methyl carbon (C14') is the most shielded signal.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals by identifying proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data for the hexa-2,4-dienoate moiety is adapted from analogous compounds like (E,E)-2,4-Hexadienal. chemicalbook.comchemicalbook.comchemicalbook.com

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~167 |

| C2 | ~5.8 (d) | ~118 |

| C3 | ~7.2 (dd) | ~145 |

| C4 | ~6.2 (m) | ~129 |

| C5 | ~6.0 (m) | ~139 |

| C6 (CH₃) | ~1.8 (d) | ~18 |

| C1' (-OCH₂) | ~4.1 (t) | ~65 |

| C2' (-CH₂) | ~1.6 (quint) | ~30 |

| C3'-C12' (-(CH₂)₁₀-) | ~1.2-1.4 (br m) | ~22-32 |

| C13' (-CH₂) | ~1.2-1.4 (br m) | ~32 |

| C14' (-CH₃) | ~0.9 (t) | ~14 |

d: doublet, t: triplet, quint: quintet, m: multiplet, br m: broad multiplet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

IR and Raman spectroscopy are used to identify the functional groups present in the molecule by analyzing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch will be prominent. The C=C stretching vibrations of the conjugated diene system will appear in the 1600-1650 cm⁻¹ region. The C-O stretching of the ester group will produce strong bands. Additionally, the long tetradecyl chain will be evidenced by intense C-H stretching bands just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C double bonds of the conjugated system, which are highly polarizable, would give rise to very strong signals in the Raman spectrum, making it particularly useful for analyzing the diene structure. The aliphatic C-C and C-H bonds of the tetradecyl chain would also be visible.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=O Stretch | Ester | ~1720 | Strong, Sharp |

| C=C Stretch | Conjugated Diene | ~1610 and ~1640 | Medium-Strong |

| C-H Bend | Aliphatic (CH₂, CH₃) | ~1465 and ~1375 | Medium |

| C-O Stretch | Ester | ~1250 and ~1170 | Strong |

| =C-H Bend (out-of-plane) | trans double bond | ~990 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry is essential for determining the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. lcms.czlongdom.orgsigmaaldrich.com

The molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of esters is well-characterized. A primary fragmentation pathway would be the alpha-cleavage of the ester, leading to the loss of the tetradecyl group or the formation of a stable tetradecyl carbocation. Another common fragmentation is the McLafferty rearrangement, if sterically feasible, involving the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene. The fragmentation of the hexa-2,4-dienoate moiety itself would also contribute to the spectrum. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Fragmentation of the hexa-2,4-dienoate portion is based on data for related compounds. researchgate.net

| m/z Value (predicted) | Identity of Fragment | Fragmentation Pathway |

| 308 | [M]⁺ (Molecular Ion) | - |

| 197 | [CH₃(CH₂)₁₃]⁺ | Alpha-cleavage (loss of hexa-2,4-dienoate radical) |

| 111 | [C₅H₇CO]⁺ | Cleavage of O-C₁' bond |

| 95 | [C₅H₇C]⁺ | Loss of oxygen from m/z 111 |

| 81 | [C₆H₉]⁺ | Rearrangement and fragmentation of the diene system |

| 67 | [C₅H₇]⁺ | Fragmentation of the diene system |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Characterization

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, and it is particularly sensitive to conjugated systems. The chromophore in this compound is the conjugated diene ester system (O=C-C=C-C=C). This extended π-system absorbs UV radiation, resulting in a characteristic absorption maximum (λmax). msu.edu

The position of λmax is sensitive to the extent of conjugation. For a conjugated dienoate system, a strong absorption is expected in the range of 250-270 nm. The long, saturated tetradecyl alkyl chain does not absorb in the UV-Vis range and therefore has a negligible effect on the λmax value. This technique is highly effective for quantifying the concentration of the compound in solution, provided no other interfering chromophores are present. mdpi.com

Table 4: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Solvent | Predicted λmax (nm) |

| Conjugated Diene Ester | Ethanol or Hexane | ~260 |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating this compound from reaction mixtures, assessing its purity, and separating potential geometric isomers (e.g., E,E vs. E,Z). nih.gov

Gas Chromatography (GC): Due to its relatively high molecular weight and boiling point, GC analysis of this compound would require a high-temperature column and injection port. It is well-suited for purity assessment, and when coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. mdpi.com In reversed-phase mode (e.g., using a C18 column), the non-polar tetradecyl chain would cause the molecule to be strongly retained, requiring a mobile phase with a high proportion of organic solvent (like acetonitrile or methanol) for elution. HPLC can effectively separate the (2E,4E) isomer from other geometric isomers that may be present as impurities.

Table 5: General Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |

| GC | Non-polar (e.g., DB-5, HP-5ms) | Helium | FID, MS | Purity assessment, identification |

| HPLC | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV (at λmax), MS | Purity assessment, isomer separation, quantification |

Crystallographic Studies (if applicable for solid-state characterization)

Crystallographic studies, specifically single-crystal X-ray diffraction, provide the most definitive structural information if this compound can be obtained as a suitable single crystal. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles.

Such an analysis would confirm the planarity of the conjugated hexa-2,4-dienoate system and the trans configuration of its double bonds. Furthermore, it would reveal the conformation of the long tetradecyl chain (which typically adopts an extended all-trans zigzag conformation) and how the molecules pack together in the crystal lattice. Currently, there are no published crystallographic data for this specific compound in the search results.

Theoretical and Computational Investigations of Tetradecyl Hexa 2,4 Dienoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of Tetradecyl hexa-2,4-dienoate. These calculations can predict a variety of molecular properties that are crucial for understanding its reactivity.

The conjugated diene system in the hexa-2,4-dienoate moiety is the primary site of electronic interest. DFT calculations can be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized over the π-system of the conjugated diene, while the LUMO would also be associated with this part of the molecule. The energies of these frontier orbitals are critical in predicting the molecule's behavior in pericyclic reactions, such as Diels-Alder cycloadditions, where the diene can react with a suitable dienophile.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would likely show a region of negative electrostatic potential around the carbonyl oxygen of the ester group, indicating its nucleophilic character. The conjugated diene system would also exhibit distinct electronic features, influencing its susceptibility to electrophilic or nucleophilic attack.

Reactivity descriptors, such as Fukui functions, can be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack. For this compound, these calculations would likely identify the terminal carbons of the diene system as being particularly reactive.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and electronic transitions. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Molecular Mechanics Simulations

The flexibility of the long tetradecyl chain and the rotational freedom around the single bonds in the hexa-2,4-dienoate moiety mean that this compound can adopt a vast number of conformations. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be present under normal conditions.

Molecular mechanics simulations, using force fields such as AMBER or MMFF, are well-suited for exploring the conformational landscape of large molecules like this compound. These methods can be used to perform a systematic search of the potential energy surface by rotating the various single bonds in the molecule.

The ester group in esters generally prefers a Z (or s-trans) conformation due to steric and electronic factors. researchgate.net For the hexa-2,4-dienoate portion, the planarity of the conjugated system is a key feature, although some out-of-plane twisting can occur. The long tetradecyl chain will have numerous low-energy conformations, with the fully extended, all-trans conformation typically being one of the most stable in the gas phase.

The results of a conformational analysis can be presented as a potential energy profile, showing the relative energy of the molecule as a function of one or more dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Extended-Chain | 180° | 0.00 | 75 |

| Gauche-1 | 60° | 0.95 | 15 |

| Gauche-2 | -60° | 0.95 | 10 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, including its interactions with other molecules. researchgate.net In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.

MD simulations can be used to investigate the behavior of this compound in different environments, such as in a nonpolar solvent, in water, or in the bulk liquid state. These simulations can reveal how the molecules pack together and the nature of the intermolecular forces at play. For a long-chain ester like this, van der Waals interactions between the tetradecyl chains would be a dominant factor in the bulk phase. researchgate.net

These simulations can also provide insights into properties such as viscosity, diffusion coefficients, and the formation of aggregates or micelles if the molecule exhibits amphiphilic character. The ester group provides a polar head, while the long hydrocarbon chain is nonpolar, suggesting that some degree of self-assembly in polar solvents might be possible.

By analyzing the trajectories of the molecules in an MD simulation, radial distribution functions can be calculated. These functions describe the probability of finding another molecule at a certain distance from a reference molecule and can provide detailed information about the local molecular structure in a liquid or solution.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods can be used to predict various spectroscopic parameters for this compound, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR chemical shifts are among the most commonly predicted spectroscopic properties. Using methods like GIAO (Gauge-Independent Atomic Orbital) in conjunction with DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. github.io These predicted shifts can then be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. The accuracy of these predictions has improved significantly, making them a reliable tool in structural elucidation. nih.gov

The predicted ¹H NMR spectrum would be expected to show characteristic signals for the protons in the conjugated diene system, the protons adjacent to the ester group, and the long methylene (B1212753) chain. Similarly, the ¹³C NMR spectrum would have distinct peaks for the carbonyl carbon, the carbons of the diene, and the carbons of the tetradecyl chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl C | - | 166.5 |

| Diene C's | 5.8 - 7.3 | 118 - 145 |

| O-CH₂ | 4.15 | 64.0 |

| Alkyl Chain CH₂'s | 1.2 - 1.7 | 22 - 32 |

| Terminal CH₃ | 0.88 | 14.1 |

Computational Studies of Reaction Mechanisms (e.g., polymerization initiation, cycloadditions)

The conjugated diene in this compound is a reactive functional group that can participate in various chemical reactions. Computational chemistry can be employed to study the mechanisms of these reactions in detail. rsc.org

One important class of reactions for conjugated dienes is cycloadditions, such as the Diels-Alder reaction. escholarship.org DFT calculations can be used to model the reaction between this compound and a dienophile. These calculations can locate the transition state for the reaction and determine the activation energy, providing insights into the reaction rate. The stereoselectivity and regioselectivity of the reaction can also be investigated by comparing the energies of different possible transition states.

Another potential reaction is polymerization. The diene moiety can, in principle, undergo polymerization. Computational studies could investigate the mechanism of polymerization initiation, whether it proceeds via a radical, cationic, or anionic mechanism. By calculating the energies of the intermediates and transition states along the polymerization pathway, the most likely mechanism can be determined. For instance, the propensity for cis-1,4 versus trans-1,4 insertion during polymerization could be explored. rsc.org

These computational studies of reaction mechanisms are crucial for understanding the chemical behavior of this compound and for designing new synthetic applications for this molecule.

Research Applications and Industrial Relevance of Tetradecyl Hexa 2,4 Dienoate and Its Polymers/derivatives

Monomeric Applications in Advanced Materials

The bifunctional nature of Tetradecyl hexa-2,4-dienoate, possessing a polymerizable diene and a long alkyl chain, suggests its potential as a specialty monomer. This could allow for the synthesis of polymers with unique combinations of properties.

Tailoring Properties of Polymeric Coatings, Resins, and Adhesives

The incorporation of long alkyl chains, such as the tetradecyl group, into polymer backbones is a known strategy for modifying the physical properties of coatings, resins, and adhesives. Theoretically, this compound could be copolymerized with other monomers to:

Enhance Hydrophobicity: The long alkyl chain would be expected to increase the water-repellency of coatings.

Improve Flexibility: The C14 chain could act as an internal plasticizer, increasing the flexibility and impact resistance of otherwise brittle resins.

Control Surface Energy: The presence of the long-chain ester could lower the surface tension of a coating, improving wetting and adhesion to low-energy surfaces.

Development of Specialty Plastics and Films

In the realm of specialty plastics and films, the introduction of a long-chain monomer like this compound could be explored for creating materials with tailored barrier properties and thermal characteristics. The long alkyl side chains might disrupt polymer chain packing, potentially increasing gas permeability, or they could crystallize to form domains that influence the material's mechanical and thermal behavior.

Role as a Chemical Intermediate in Organic Synthesis

Esters of hexa-2,4-dienoic acid can serve as versatile intermediates in organic synthesis. The conjugated diene system is amenable to a variety of chemical transformations, including Diels-Alder reactions, Michael additions, and various oxidation and reduction reactions. The tetradecyl group, being relatively inert, would likely be carried through these transformations, yielding products with a long alkyl chain.

Potential synthetic routes where this compound could be a precursor include the synthesis of complex long-chain molecules, specialty surfactants, or functionalized fatty acid derivatives. A patent for TRPV1 modulator compounds lists "2-oxoethyl hexa-2,4-dienoate" as a related compound, indicating the use of similar sorbate (B1223678) esters in the synthesis of biologically active molecules. googleapis.com

Exploration in Surface Chemistry and Interfacial Phenomena

The amphiphilic nature of this compound, with its polar ester head and long nonpolar alkyl tail, strongly suggests potential applications in surface chemistry.

Surfactant and Emulsifying Properties (given the long alkyl chain)

Long-chain esters are well-known for their ability to act as surfactants and emulsifiers. The tetradecyl chain would provide the necessary hydrophobic character to orient at oil-water interfaces, reducing interfacial tension and stabilizing emulsions. While this is a general property of such molecules, specific data on the critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), and emulsifying efficacy of this compound are not documented in the available literature.

Lubrication Applications

Fatty acid esters are widely used as lubricant base stocks and additives due to their good lubricity, biodegradability, and high viscosity index. ulprospector.com The long tetradecyl chain in this compound would be expected to form a lubricating film on metal surfaces, reducing friction and wear. ulprospector.com Products with similar structures, such as Myristyl Myristate, are noted for their lubricating properties in applications like shaving creams. specialchem.com However, specific tribological data for this compound are not available.

Potential in Non-Human Biological Systems and Industrial Biocidal Applications

No research was identified that investigates the potential of this compound in non-human biological systems or its applications as an industrial biocide. While the parent molecule, hexa-2,4-dienoic acid (sorbic acid), and its salts are well-known for their antimicrobial properties, this specific long-chain ester has not been the subject of published studies in this context. nih.goviastate.educhemicalbook.com

Agricultural Adjuvants or Formulation Components

No information could be located regarding the use or potential use of this compound as an agricultural adjuvant or as a component in agricultural formulations. While various chemical compounds are used as adjuvants to improve the efficacy of pesticides and herbicides, there is no indication in the literature that this compound has been considered or tested for this purpose.

Contribution to Sustainable Chemistry and Bio-based Materials

There is no published research on the contribution of this compound to sustainable chemistry or its use in the development of bio-based materials. The broader field of sustainable chemistry includes the use of renewable feedstocks and the design of biodegradable materials. scispace.commdpi.comnih.gov However, the synthesis of this compound from bio-based sources or its application in creating biodegradable polymers has not been documented in the available literature.

Analytical Methodologies for Detection and Quantification of Tetradecyl Hexa 2,4 Dienoate in Research Matrices

Development of Gas Chromatography (GC) Methods for Separation and Quantification

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like Tetradecyl hexa-2,4-dienoate. The successful separation and quantification of this long-chain ester by GC depend on several key parameters, including the choice of the capillary column, temperature programming, and the detector.

Column Selection: For the analysis of fatty acid esters, capillary columns with a range of stationary phases can be utilized. A nonpolar stationary phase, such as one based on polydimethylsiloxane (e.g., OV-1), can be used for general-purpose separation. However, for more complex mixtures or to achieve better resolution of isomers, columns with polar stationary phases are often preferred. glsciences.com For instance, columns with polyethylene glycol (PEG) stationary phases are commonly avoided for fatty acid methyl ester (FAME) analysis due to potential interactions, while other polar columns can provide excellent separation. sigmaaldrich.com

Temperature Programming: A typical GC oven temperature program for analyzing long-chain esters would start at a lower temperature to allow for the separation of more volatile components, followed by a gradual increase to elute the less volatile compounds like this compound. An example program might start at 70°C, hold for a couple of minutes, and then ramp up at a rate of 5°C per minute to a final temperature of 240°C, which is then held for several minutes. sigmaaldrich.com

Detection and Quantification: A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds like esters due to its high sensitivity and wide linear range. scielo.brresearchgate.net Quantification is typically performed using an internal standard method to improve accuracy and precision. scielo.brresearchgate.net An appropriate internal standard would be a compound with similar chemical properties and retention time to this compound but is not present in the sample matrix. scielo.br

Derivatization: While this compound is amenable to direct GC analysis, derivatization to a more volatile form is a common strategy for related fatty acids to improve chromatographic performance. However, for the ester itself, direct injection is generally feasible. restek.com

A summary of typical GC parameters for the analysis of long-chain esters is presented in the table below.

| Parameter | Typical Value/Condition | Rationale |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase. | Provides good resolution for long-chain esters. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC, with hydrogen offering faster analysis times. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Mode | Split/Splitless | Split mode for concentrated samples, splitless for trace analysis. |

| Oven Program | Initial temp: ~70-100°C, ramp: 5-10°C/min, final temp: ~240-280°C | Allows for separation of a range of compounds with varying volatilities. |

| Detector | Flame Ionization Detector (FID) at ~280-300°C | High sensitivity and linear response for hydrocarbons and their derivatives. |

| Internal Standard | A long-chain fatty acid ester not present in the sample (e.g., methyl nonadecanoate). scielo.br | Corrects for variations in injection volume and instrument response. |

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for less volatile compounds or when derivatization is not desirable. Reversed-phase HPLC is the most common mode for the separation of fatty acids and their esters.

Stationary and Mobile Phases: A C18 column is a standard choice for the reversed-phase separation of lipids. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water. aocs.org Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of complex mixtures of lipids with varying chain lengths and degrees of unsaturation. aocs.org

Detection: A significant challenge in the HPLC analysis of saturated and many unsaturated esters is the lack of a strong chromophore, making UV detection at low wavelengths difficult. aocs.org To overcome this, derivatization with a UV-active or fluorescent tag is a common strategy. For instance, phenacyl esters can be prepared for UV detection at higher wavelengths, providing a quantitative molar response. aocs.org For this compound, the conjugated diene system in the hexa-2,4-dienoate moiety provides a chromophore that allows for direct UV detection, typically around 234 nm. tulane.edu An evaporative light-scattering detector (ELSD) can also be used for the analysis of underivatized long-chain fatty acids and their esters. gerli.com

The following table summarizes a potential HPLC method for this compound.

| Parameter | Typical Value/Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) | Standard for lipid separations, providing good hydrophobic retention. |

| Mobile Phase | Gradient of acetonitrile and water | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Column Temperature | 30-40°C | Can improve peak shape and reproducibility. |

| Detector | UV-Vis Diode Array Detector (DAD) set at ~234 nm | The conjugated diene system of the analyte absorbs in this region. |

| Injection Volume | 10-20 µL | Standard injection volumes for analytical HPLC. |

Integration of Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

For the unambiguous identification and quantification of this compound in complex research matrices, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

GC-MS: GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison with spectral libraries or through interpretation of fragmentation patterns. nih.gov For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte. nih.gov

LC-MS: LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds that are not well-suited for GC. frontiersin.org Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of fatty acids and their esters. uib.no While direct analysis in negative ion mode can suffer from poor ionization efficiency for some fatty acids, derivatization can enhance sensitivity. frontiersin.orgsciex.com For this compound, positive ion mode ESI could be employed, potentially after derivatization to introduce a readily ionizable group. sciex.com The high sensitivity and selectivity of LC-MS make it a powerful tool for trace analysis in complex biological or environmental samples. frontiersin.orgnih.gov

Validation and Standardization of Analytical Protocols for Research Purity and Yield Determination

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable and reproducible results. jppres.com For the determination of purity and yield of this compound in a research setting, the analytical protocol should be validated for several key parameters.

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. sigmaaldrich.com | No interference from matrix components at the retention time of the analyte. Chromatographic resolution of at least 1.5 between the analyte and the closest eluting peak. sigmaaldrich.com |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jppres.com | A correlation coefficient (r²) of > 0.99 for the calibration curve. sigmaaldrich.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. jppres.com | Typically within 98-102% recovery for spiked samples. sigmaaldrich.com |

| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net | Relative Standard Deviation (RSD) below 5% for individual measurements and below 1% for ratios. sigmaaldrich.comresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jppres.com | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jppres.com | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |

By systematically evaluating these parameters, a robust and reliable analytical method can be established for the routine analysis of this compound, ensuring the quality and validity of research findings. jppres.com

Environmental Considerations and Degradation Pathways of Tetradecyl Hexa 2,4 Dienoate

Studies on Biodegradation in Environmental Systems

The biodegradation of Tetradecyl hexa-2,4-dienoate is anticipated to proceed primarily through the action of microorganisms present in soil and aquatic environments. While direct studies on this specific ester are not extensively documented, the biodegradation pathway can be inferred from research on sorbic acid and other long-chain alkyl esters.

The initial and rate-limiting step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by extracellular lipases and esterases secreted by a wide range of bacteria, yeasts, and molds. nih.govdss.go.th This hydrolysis would cleave the molecule into its constituent parts: sorbic acid and tetradecanol (B45765).

Sorbic Acid Biodegradation: Sorbic acid is readily metabolized by various microorganisms. iastate.edu Many species of yeasts, molds, and bacteria are capable of utilizing sorbate (B1223678) as a carbon source for growth. mdpi.comnih.gov For instance, certain strains of Penicillium, Aspergillus, Fusarium, and Acetobacter can degrade sorbic acid. iastate.edumdpi.com The metabolic pathways generally involve the oxidation of the conjugated double bonds, ultimately leading to the breakdown of the molecule into carbon dioxide and water under aerobic conditions. usda.gov The effectiveness and rate of this biodegradation are influenced by several environmental factors. nih.gov

Tetradecanol Biodegradation: Tetradecanol, a long-chain fatty alcohol, is also readily biodegradable. Microorganisms degrade fatty alcohols through oxidation to the corresponding fatty acid (tetradecanoic acid), which then enters the β-oxidation pathway to be completely mineralized.

Table 1: Microorganisms Involved in the Degradation of Sorbates This table is based on data for sorbic acid and its salts, which are structurally related to the sorbate moiety of this compound.

| Microorganism Type | Genera | Degradation Capability |

|---|---|---|

| Molds | Penicillium, Aspergillus, Fusarium, Trichoderma | Metabolize sorbic acid, potentially leading to detoxification or use as a carbon source. iastate.edu |

| Yeasts | Candida, Saccharomyces, Pichia | Capable of metabolizing sorbic acid, though some are inhibited by it. iastate.edu |

| Bacteria | Acetobacter, Pseudomonas | Utilize sorbic acid as a carbon source. mdpi.com Lactic acid bacteria can also metabolize sorbates. iastate.edu |

Photodegradation Mechanisms and Product Identification

The hexa-2,4-dienoate portion of the molecule contains a conjugated system of double bonds, which acts as a chromophore capable of absorbing ultraviolet (UV) radiation from sunlight. This absorption can initiate photochemical reactions, leading to the degradation of the molecule.

The primary photodegradation mechanisms for conjugated dienoic esters include:

E,Z Isomerization: Upon absorption of UV light, the trans,trans-isomer of the sorbate moiety can be converted into other geometric isomers (e.g., cis,trans; trans,cis; cis,cis). This isomerization can alter the physical and biological properties of the compound. researchgate.net

Oxidative Cleavage: In the presence of oxygen, photo-excited states of the molecule can lead to the formation of radical species. This can initiate autoxidation, resulting in the cleavage of the carbon-carbon double bonds. google.com This process, known as oxidative cleavage, is a significant pathway for the degradation of unsaturated fatty acids and related compounds in the environment. mdpi.comrsc.org

While specific photoproducts for this compound have not been detailed in the literature, the degradation products of sorbic acid provide a strong indication of the likely transformation products of the sorbate moiety. Autoxidation of sorbic acid in aqueous solutions is known to produce a variety of smaller, more volatile compounds. tandfonline.comresearchgate.net

Table 2: Potential Photodegradation Products of the Sorbate Moiety Based on identified degradation products from sorbic acid.

| Potential Product | Chemical Formula | Formation Pathway |

|---|---|---|

| Acetaldehyde | C₂H₄O | Oxidative cleavage of the C4-C5 double bond. researchgate.net |

| Crotonaldehyde (B89634) | C₄H₆O | Intermediate from oxidative degradation. tandfonline.com |

| β-Carboxylacrolein | C₄H₄O₃ | Major degradation product from oxidation. tandfonline.com |

| Various Carbonyls | - | General products of autoxidation. researchgate.net |

The long alkyl (tetradecyl) chain is largely transparent to solar UV radiation and is not expected to undergo direct photodegradation. However, reactive oxygen species generated during the photodegradation of the sorbate moiety could potentially lead to secondary oxidation of the alkyl chain.

Hydrolytic Stability in Aqueous Environments

The stability of this compound in aqueous environments is governed by the hydrolysis of its ester linkage. Hydrolysis is a chemical reaction with water that would split the ester back into sorbic acid and tetradecanol. This reaction can be catalyzed by either acids or bases. chemrxiv.org

The rate of ester hydrolysis is highly dependent on pH and temperature.

Neutral Conditions (pH ≈ 7): The uncatalyzed hydrolysis of esters is generally a very slow process. royalsocietypublishing.org

Acidic Conditions (pH < 7): The hydrolysis rate increases in the presence of acid. This reaction is reversible.

Alkaline Conditions (pH > 7): Hydrolysis, often termed saponification in this context, is significantly faster under basic conditions and is effectively irreversible. chemrxiv.org

Table 3: Factors Affecting the Hydrolytic Stability of this compound

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increases significantly at low (<4) and high (>8) pH. Minimal in the neutral range. | The reaction is catalyzed by H⁺ and OH⁻ ions. chemrxiv.org |

| Temperature | Increases with increasing temperature. | Hydrolysis is a chemical reaction with activation energy; higher temperatures provide more energy to overcome this barrier. researchgate.net |

| Water Solubility | Low solubility may decrease the overall rate in heterogeneous systems. | The reaction occurs at the oil-water interface; limited interfacial area can be rate-limiting. royalsocietypublishing.org |

Assessment of Environmental Transformation Pathways

Primary Degradation Pathway: In biologically active environments such as topsoil or surface waters, biodegradation is likely the dominant degradation pathway. The initial enzymatic hydrolysis of the ester bond would be the key step, making the resulting sorbic acid and tetradecanol available for rapid mineralization by a wide array of microorganisms.

Secondary Degradation Pathway: In surface waters or on surfaces exposed to sunlight, photodegradation will be a significant transformation route. UV radiation will lead to isomerization and oxidative cleavage of the sorbate moiety, breaking down the chromophore and forming smaller, more water-soluble, and potentially more biodegradable products.

Tertiary Degradation Pathway: Abiotic hydrolysis is expected to be a slower, background process that contributes to the long-term degradation of the compound, particularly in environments where microbial activity is low or sunlight is absent (e.g., deep soil, anaerobic sediments).

Future Research Directions and Emerging Trends for Tetradecyl Hexa 2,4 Dienoate

Exploration of Novel Catalytic Pathways for Synthesis and Transformation

The synthesis and subsequent chemical transformation of Tetradecyl hexa-2,4-dienoate are pivotal for unlocking its potential applications. Future research will likely focus on developing efficient and selective catalytic methods.

The primary route to this compound involves the esterification of hexa-2,4-dienoic acid (sorbic acid) with tetradecanol (B45765). Advancements in this area will likely hinge on the development of novel catalysts that offer high yields, selectivity, and environmentally benign reaction conditions. While traditional acid catalysis can be employed, research into enzymatic catalysis, particularly using lipases, presents a promising green alternative. mdpi.comresearchgate.net Lipase-catalyzed esterification often proceeds under milder conditions and can offer high specificity, reducing the formation of byproducts. mdpi.comresearchgate.net

Furthermore, the development of heterogeneous catalysts, such as solid acid catalysts, could simplify product purification and catalyst recycling, aligning with the principles of sustainable chemistry. mdpi.commdpi.com Research into optimizing reaction parameters such as temperature, solvent (or solvent-free systems), and catalyst loading will be crucial for industrial-scale production. nih.gov

Beyond its synthesis, the conjugated diene moiety of this compound is ripe for a variety of chemical transformations. Catalytic hydrogenation could selectively reduce one or both double bonds, leading to a range of saturated and mono-unsaturated long-chain esters with different physical properties. 182.160.97 Diels-Alder reactions, a powerful tool in organic synthesis, could be employed to create complex cyclic structures, potentially leading to new classes of compounds with unique biological or material properties. researchgate.net The exploration of these catalytic transformations is a key area for future investigation.

| Catalytic Pathway | Potential Catalyst | Key Research Focus |

| Esterification | Lipases, Solid Acids | High yield, selectivity, reusability, mild conditions |

| Hydrogenation | Transition metal complexes | Selective reduction of double bonds |

| Diels-Alder Reaction | Lewis acids | Synthesis of complex cyclic structures |

Development of Advanced Functional Materials Based on its Polymeric Forms

The presence of a conjugated diene system in this compound makes it a prime candidate for polymerization, opening the door to a new class of functional polymers. libretexts.orgpressbooks.pubidc-online.comlibretexts.org The polymerization of conjugated dienes is a well-established field, with prominent examples including the synthesis of polybutadiene and polyisoprene, which form the basis of synthetic rubbers. libretexts.orgpressbooks.pubidc-online.comlibretexts.orgfiveable.me

Future research will likely explore various polymerization techniques, including free-radical, anionic, and coordination polymerization, to produce poly(this compound). researchgate.netmdpi.comunc.edudoi.org The choice of polymerization method will significantly influence the microstructure of the resulting polymer (e.g., 1,4- vs. 1,2-addition), which in turn will dictate its physical and chemical properties. libretexts.orgidc-online.com

The long tetradecyl side chain is expected to impart unique properties to the polymer. It could act as an internal plasticizer, leading to materials with low glass transition temperatures and high flexibility. Furthermore, the hydrophobic nature of the alkyl chain could be exploited to create water-repellent coatings or materials with specific surface properties. The ability to tailor the polymer's properties by copolymerizing this compound with other monomers presents another exciting research direction. rsc.orgmdpi.com This could lead to the development of a wide range of advanced functional materials, including elastomers, adhesives, and specialty plastics.

| Polymerization Method | Potential Properties of Resulting Polymer | Potential Applications |

| Free-Radical Polymerization | Tunable molecular weight and branching | Coatings, adhesives |

| Anionic Polymerization | Well-defined architecture, block copolymers | Thermoplastic elastomers, compatibilizers |

| Coordination Polymerization | Stereoregular polymers with controlled microstructure | Specialty rubbers, functional materials |

Investigation of Self-Assembly Phenomena for Nanostructured Materials

This compound is an amphiphilic molecule, possessing a polar ester head group and a long, nonpolar hydrocarbon tail. This molecular architecture suggests a strong propensity for self-assembly in solution to form a variety of nanostructured materials. rsc.orgnih.gov This is a burgeoning area of research with potential applications in drug delivery, nanotechnology, and materials science. nih.govrsc.orgnih.gov

In aqueous environments, it is anticipated that this compound molecules could self-assemble into micelles, vesicles (liposomes), or other ordered aggregates. rsc.orgnih.gov The critical micelle concentration and the morphology of the resulting nanostructures will be influenced by factors such as concentration, temperature, pH, and the presence of co-solvents or other amphiphiles. rsc.org The long, unsaturated alkyl chain could influence the packing of the molecules within these assemblies, potentially leading to unique and tunable properties. rsc.orgnih.gov

Furthermore, at interfaces, such as the air-water interface, this compound is expected to form monolayers. The study of these Langmuir films and their deposition onto solid substrates (Langmuir-Blodgett films) could lead to the creation of ultrathin, highly ordered organic films with potential applications in electronics and sensor technology. The conjugated diene portion of the molecule could offer a site for subsequent polymerization or cross-linking within the self-assembled structure, providing a means to stabilize the nanostructures and impart additional functionality. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The exploration of this compound is inherently interdisciplinary, bridging the gap between fundamental organic chemistry and applied materials science. The ability to synthesize and chemically modify this molecule provides the tools to create a vast array of new materials with tailored properties.

For instance, the development of polymers from this compound will require a collaborative effort between synthetic chemists, polymer scientists, and materials engineers. The synthesis of the monomer and its polymerization fall within the realm of chemistry, while the characterization of the polymer's mechanical, thermal, and surface properties is a key aspect of materials science. The potential applications of these new materials in areas such as biodegradable plastics, advanced coatings, or as components in composite materials will necessitate further interdisciplinary collaboration.

Similarly, the investigation of the self-assembly of this compound into nanostructured materials will draw upon expertise in physical chemistry, chemical engineering, and nanotechnology. Understanding the fundamental principles governing self-assembly will be crucial for controlling the size, shape, and stability of the resulting nanostructures. The potential application of these nanostructures in fields like drug delivery or as templates for the synthesis of inorganic nanomaterials highlights the need for a multidisciplinary approach.

Sustainable Production Methods and Green Chemistry Initiatives

In line with the growing emphasis on sustainable and environmentally friendly chemical processes, a significant future research direction for this compound will be the development of green production methods. sphinxsai.com This encompasses the entire lifecycle of the compound, from the sourcing of raw materials to the final product and its potential for biodegradation.

A key focus will be on the use of renewable feedstocks. Sorbic acid, the precursor to the hexa-2,4-dienoate moiety, can be produced from bio-based resources. researchgate.netgoogle.com Similarly, tetradecanol can be derived from the reduction of fatty acids obtained from plant oils. Developing efficient and economically viable pathways to these starting materials from renewable sources will be a critical step towards a sustainable production process.

The principles of green chemistry will also guide the choice of synthetic methodologies. sphinxsai.com This includes the use of non-toxic solvents (or the elimination of solvents altogether), the development of highly efficient catalytic processes to maximize atom economy, and the use of energy-efficient reaction conditions. mdpi.comresearchgate.net As mentioned previously, enzymatic catalysis is a particularly promising avenue in this regard. mdpi.comresearchgate.net

Furthermore, the biodegradability of this compound and its polymeric forms will be an important area of investigation. The presence of an ester linkage suggests that these materials may be susceptible to hydrolysis, potentially leading to biodegradable polymers. This would be a significant advantage over many conventional plastics derived from petroleum.

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Sourcing sorbic acid and tetradecanol from biomass |

| Catalysis | Employing enzymatic or recyclable heterogeneous catalysts for synthesis |

| Atom Economy | Optimizing reactions to minimize waste |

| Design for Degradation | Investigating the biodegradability of the compound and its polymers |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Tetradecyl hexa-2,4-dienoate with high purity?

- Methodology : Esterification of hexa-2,4-dienoic acid with tetradecanol (C14H29OH) using acid catalysts (e.g., H2SO4 or p-toluenesulfonic acid). Purification via fractional distillation or column chromatography to isolate the ester. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Key Considerations : Control reaction temperature to prevent isomerization of the conjugated diene system. Avoid prolonged exposure to light or heat, which may degrade the product. Reference analogous ester syntheses, such as isopropyl hexa-2,4-dienoate .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the ester linkage and diene geometry. Compare chemical shifts with related compounds like potassium sorbate .

- IR Spectroscopy : Identify characteristic C=O (ester) and C=C (diene) stretching vibrations.

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular ion peaks and fragmentation patterns.

Q. How should this compound be stored to maintain stability in laboratory settings?

- Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., N2) at 2–8°C to minimize oxidation and hydrolysis. Monitor degradation via periodic GC analysis. Stability studies should include accelerated aging tests under varying humidity and temperature conditions. Similar protocols are used for calcium sorbate .

Advanced Research Questions

Q. What enzymatic pathways could hydrolyze this compound, and how can these be experimentally validated?

- Experimental Design :

- Enzyme Screening : Test hydrolases (e.g., EC 3.7.1.12/13) known to act on hexa-2,4-dienoate derivatives . Use kinetic assays (UV-Vis or HPLC) to monitor substrate depletion.

- Inhibition Studies : Investigate competitive inhibition using structural analogs like 2-hydroxy-6-oxohexa-2,4-dienoate .

- Data Analysis : Calculate and to compare catalytic efficiency across enzymes.

Q. How do intermolecular interactions influence the crystalline packing of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL) to resolve crystal structures .

- Hydrogen Bond Analysis : Apply graph-set theory to classify hydrogen-bonding motifs, referencing patterns observed in related carboxylates .

- Advanced Modeling : Perform Hirshfeld surface analysis to quantify non-covalent interactions and correlate with thermal stability (via TGA/DSC).

Q. Can computational models predict the environmental degradation pathways of this compound?

- Approach :

- Quantum Mechanics : Use DFT to simulate hydrolysis or photodegradation mechanisms. Compare activation energies for different pathways.

- Molecular Dynamics (MD) : Model interactions with soil or water matrices to assess bioavailability and persistence.

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported biological activity data for this compound derivatives?

- Strategy :

- Meta-Analysis : Systematically compare studies, noting variables like solvent systems (aqueous vs. organic), purity thresholds, and assay conditions.

- Reproducibility Tests : Replicate key experiments under standardized protocols (e.g., ISO guidelines for antimicrobial assays ).

- Advanced Tools : Use cheminformatics platforms to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.